REACTION_SMILES
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[CH3:16][NH:17][CH2:18][CH2:19][NH:20][CH3:21].[Cu:34][I:35].[I:8][c:9]1[cH:10][cH:11][c:12]([NH2:13])[cH:14][cH:15]1.[K+:22].[K+:23].[O-:24][C:25]([O-:26])=[O:27].[O:1]1[CH2:2][C:3](=[O:7])[NH:4][CH2:5][CH2:6]1.[O:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1>>[O:1]1[CH2:2][C:3](=[O:7])[N:4]([c:9]2[cH:10][cH:11][c:12]([NH2:13])[cH:14][cH:15]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCNC
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(I)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COCCN1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1COCCO1
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Name
|
|
Type
|
product
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Smiles
|
Nc1ccc(N2CCOCC2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |